molecular formula C11H10O4 B3328459 2-(Phenylmethylene)butanedioic acid CAS No. 46427-07-0

2-(Phenylmethylene)butanedioic acid

Cat. No. B3328459
CAS RN: 46427-07-0
M. Wt: 206.19 g/mol
InChI Key: KYILORDWJFEQBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06133454

Procedure details

700 mmol of dimethyl succinate and then 20 ml of methanol are added to 290 mmol of sodium methylate dissolved in 80 ml of methanol. The mixture is brought to reflux, and 236 mmol of benzaldehyde are slowly added, followed by 20 ml of methanol. The mixture is maintained at reflux, with stirring, for one hour, and then 100 ml of methanol are distilled off. 120 ml of water and 120 ml of 10N sodium hydroxide solution are added to the concentrated reaction mixture. The removal of the methanol by distillation is continued. The residue is diluted with 150 ml of water. After the addition of dichloromethane, the diacid is precipitated by the slow addition of 12N hydrochloric acid. The diacid is filtered and washed with dicliloromethane and then with water. Drying yields the expected product.
Quantity
700 mmol
Type
reactant
Reaction Step One
Quantity
290 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
236 mmol
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:9]C)(=[O:8])[CH2:2][CH2:3][C:4]([O:6]C)=[O:5].C[O-].[Na+].[CH:14](=O)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>CO>[CH:14](=[C:3]([CH2:2][C:1]([OH:9])=[O:8])[C:4]([OH:6])=[O:5])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:1.2|

Inputs

Step One
Name
Quantity
700 mmol
Type
reactant
Smiles
C(CCC(=O)OC)(=O)OC
Name
Quantity
290 mmol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
236 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Three
Name
Quantity
80 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with stirring, for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
DISTILLATION
Type
DISTILLATION
Details
100 ml of methanol are distilled off
ADDITION
Type
ADDITION
Details
120 ml of water and 120 ml of 10N sodium hydroxide solution are added to the concentrated reaction mixture
CUSTOM
Type
CUSTOM
Details
The removal of the methanol
DISTILLATION
Type
DISTILLATION
Details
by distillation
ADDITION
Type
ADDITION
Details
The residue is diluted with 150 ml of water
ADDITION
Type
ADDITION
Details
After the addition of dichloromethane
CUSTOM
Type
CUSTOM
Details
the diacid is precipitated by the slow addition of 12N hydrochloric acid
FILTRATION
Type
FILTRATION
Details
The diacid is filtered
WASH
Type
WASH
Details
washed with dicliloromethane
CUSTOM
Type
CUSTOM
Details
Drying

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)=C(C(=O)O)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06133454

Procedure details

700 mmol of dimethyl succinate and then 20 ml of methanol are added to 290 mmol of sodium methylate dissolved in 80 ml of methanol. The mixture is brought to reflux, and 236 mmol of benzaldehyde are slowly added, followed by 20 ml of methanol. The mixture is maintained at reflux, with stirring, for one hour, and then 100 ml of methanol are distilled off. 120 ml of water and 120 ml of 10N sodium hydroxide solution are added to the concentrated reaction mixture. The removal of the methanol by distillation is continued. The residue is diluted with 150 ml of water. After the addition of dichloromethane, the diacid is precipitated by the slow addition of 12N hydrochloric acid. The diacid is filtered and washed with dicliloromethane and then with water. Drying yields the expected product.
Quantity
700 mmol
Type
reactant
Reaction Step One
Quantity
290 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
236 mmol
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:9]C)(=[O:8])[CH2:2][CH2:3][C:4]([O:6]C)=[O:5].C[O-].[Na+].[CH:14](=O)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>CO>[CH:14](=[C:3]([CH2:2][C:1]([OH:9])=[O:8])[C:4]([OH:6])=[O:5])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:1.2|

Inputs

Step One
Name
Quantity
700 mmol
Type
reactant
Smiles
C(CCC(=O)OC)(=O)OC
Name
Quantity
290 mmol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
236 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Three
Name
Quantity
80 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with stirring, for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
DISTILLATION
Type
DISTILLATION
Details
100 ml of methanol are distilled off
ADDITION
Type
ADDITION
Details
120 ml of water and 120 ml of 10N sodium hydroxide solution are added to the concentrated reaction mixture
CUSTOM
Type
CUSTOM
Details
The removal of the methanol
DISTILLATION
Type
DISTILLATION
Details
by distillation
ADDITION
Type
ADDITION
Details
The residue is diluted with 150 ml of water
ADDITION
Type
ADDITION
Details
After the addition of dichloromethane
CUSTOM
Type
CUSTOM
Details
the diacid is precipitated by the slow addition of 12N hydrochloric acid
FILTRATION
Type
FILTRATION
Details
The diacid is filtered
WASH
Type
WASH
Details
washed with dicliloromethane
CUSTOM
Type
CUSTOM
Details
Drying

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)=C(C(=O)O)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.